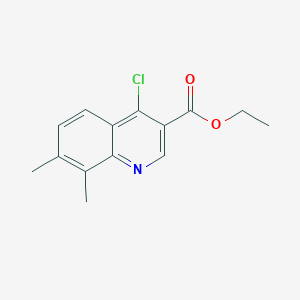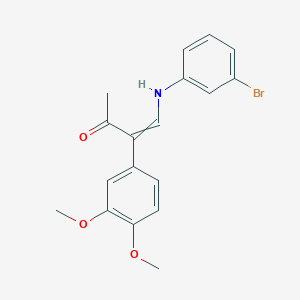
(2-Aminophenyl)(morpholin-4-yl)methanone
Overview
Description
2-Aminophenyl)(morpholin-4-yl)methanone, also known as 4-amino-N-morpholin-2-ylbenzamide, is a synthetic organic compound that has recently been studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In addition, it has also been shown to have potential applications in the development of new drugs and in the treatment of various diseases. We will also list some potential future directions for research and development.
Scientific Research Applications
Synthesis and Environmental Benefits
(2-Aminophenyl)(morpholin-4-yl)methanone derivatives can be synthesized using environmentally friendly methods. A study by Jing et al. (2018) demonstrated a highly efficient synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones through UV light irradiation. This method, which uses green solvents and requires no additives, showcases the eco-friendly potential in synthesizing these compounds (Jing et al., 2018).
Antitumor Properties
A specific derivative, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, has been synthesized and shown to inhibit the proliferation of various cancer cell lines. This finding by Tang and Fu (2018) suggests potential antitumor applications of these compounds (Tang & Fu, 2018).
Imaging Agents in Parkinson's Disease
In the field of neurology, particularly in Parkinson's disease, a derivative named HG-10-102-01 has been synthesized and proposed as a PET imaging agent. This study by Wang et al. (2017) indicates the compound's potential in helping to visualize the LRRK2 enzyme in Parkinson's disease (Wang et al., 2017).
Pharmaceutical Intermediate
(4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, a chiral morpholine derivative, has been synthesized for use as an intermediate in pharmaceuticals. Kopach et al. (2009) outlined its use in developing a phase 2 drug candidate, highlighting its role in the pharmaceutical industry (Kopach et al., 2009).
Antibacterial Activity and Molecular Docking
Studies on derivatives of this compound have also explored their antibacterial properties. Shahana and Yardily (2020) conducted molecular docking studies to understand the antibacterial activity of these compounds, suggesting a potential role in combating bacterial infections (Shahana & Yardily, 2020).
Safety and Hazards
Mechanism of Action
Mode of Action
Similar compounds bearing semicarbazone and thiosemicarbazone moieties have been shown to exhibit antimicrobial activity . These compounds are suggested to exert their effects through membrane perturbation and intracellular interactions .
Result of Action
Compounds with similar structures have been shown to exhibit antimicrobial activity, suggesting potential effects on microbial growth and survival .
properties
IUPAC Name |
(2-aminophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLIOZKEABTZIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352421 | |
| Record name | (2-Aminophenyl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39630-24-5 | |
| Record name | (2-Aminophenyl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(morpholine-4-carbonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





methanone](/img/structure/B1270250.png)

![N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B1270290.png)


![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)

![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)
![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)


